molecular formula C8H8OS B14909425 1-(Thiophen-3-yl)but-3-yn-1-ol

1-(Thiophen-3-yl)but-3-yn-1-ol

Cat. No.: B14909425
M. Wt: 152.22 g/mol
InChI Key: UIGCTFXRPLAWDW-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)but-3-yn-1-ol is an organic compound with the molecular formula C8H8OS and a molecular weight of 152.21 g/mol It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a butyn-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Thiophen-3-yl)but-3-yn-1-ol can be synthesized through several methods. One common approach involves the coupling of thiophene derivatives with propargyl alcohols. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction proceeds through a coupling-isomerization mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-3-yl)but-3-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 1-(Thiophen-3-yl)but-3-yn-1-one.

    Reduction: Formation of 1-(Thiophen-3-yl)but-3-en-1-ol or 1-(Thiophen-3-yl)butan-1-ol.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

1-(Thiophen-3-yl)but-3-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-yl)but-3-yn-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the hydroxyl and alkyne groups can form hydrogen bonds and undergo nucleophilic or electrophilic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Thiophen-3-yl)but-3-yn-1-ol is unique due to the position of the thiophene ring and the presence of both hydroxyl and alkyne functional groups

Properties

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

IUPAC Name

1-thiophen-3-ylbut-3-yn-1-ol

InChI

InChI=1S/C8H8OS/c1-2-3-8(9)7-4-5-10-6-7/h1,4-6,8-9H,3H2

InChI Key

UIGCTFXRPLAWDW-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=CSC=C1)O

Origin of Product

United States

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